molecular formula C10H14N2O5S B13422983 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B13422983
M. Wt: 274.30 g/mol
InChI Key: OSPURDLIERIHLI-PMPOVCSBSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone ring and a dihydroxy oxolane moiety. The presence of multiple hydroxyl groups and a sulfanylidenepyrimidinone core makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring with the desired stereochemistry.

    Introduction of hydroxyl groups: The hydroxyl groups are introduced through selective oxidation reactions.

    Formation of the pyrimidinone ring: This step involves the condensation of appropriate precursors to form the pyrimidinone ring.

    Introduction of the sulfanylidenepyrimidinone core: This is achieved through a series of substitution reactions.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The sulfanylidenepyrimidinone core can undergo nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one can be compared with similar compounds such as:

    Uridine: A nucleoside with a similar oxolane ring but lacking the sulfanylidenepyrimidinone core.

    Thymidine: Another nucleoside with a similar structure but different functional groups.

    Cytidine: A nucleoside with a similar pyrimidinone ring but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H14N2O5S/c1-4(13)8-6(15)7(16)9(17-8)12-3-2-5(14)11-10(12)18/h2-4,6-9,13,15-16H,1H3,(H,11,14,18)/t4-,6+,7-,8-,9-/m1/s1

InChI Key

OSPURDLIERIHLI-PMPOVCSBSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=S)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=CC(=O)NC2=S)O)O)O

Origin of Product

United States

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